![molecular formula C10H16N6O4 B11259648 2-{[6-Amino-2-(morpholin-4-yl)-5-nitropyrimidin-4-yl]amino}ethanol](/img/structure/B11259648.png)
2-{[6-Amino-2-(morpholin-4-yl)-5-nitropyrimidin-4-yl]amino}ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[6-amino-2-(morpholin-4-yl)-5-nitropyrimidin-4-yl]amino}ethan-1-ol is a complex organic compound that features a pyrimidine ring substituted with amino, nitro, and morpholine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-amino-2-(morpholin-4-yl)-5-nitropyrimidin-4-yl]amino}ethan-1-ol typically involves multi-step organic reactions. One common synthetic route starts with the nitration of a pyrimidine derivative, followed by amination and subsequent substitution reactions to introduce the morpholine and ethan-1-ol groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-{[6-amino-2-(morpholin-4-yl)-5-nitropyrimidin-4-yl]amino}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitro and amino groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to diamino derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[6-amino-2-(morpholin-4-yl)-5-nitropyrimidin-4-yl]amino}ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[6-amino-2-(morpholin-4-yl)-5-nitropyrimidin-4-yl]amino}ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitro and amino groups play crucial roles in these interactions, often forming hydrogen bonds or electrostatic interactions with the target molecules. The morpholine ring may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-{[6-amino-2-(morpholin-4-yl)-5-nitropyrimidin-4-yl]amino}ethan-1-ol: can be compared with other pyrimidine derivatives such as:
Uniqueness
The presence of the morpholine ring in 2-{[6-amino-2-(morpholin-4-yl)-5-nitropyrimidin-4-yl]amino}ethan-1-ol distinguishes it from other similar compounds. This structural feature can influence the compound’s chemical reactivity, solubility, and biological activity, making it a unique candidate for various applications.
Properties
Molecular Formula |
C10H16N6O4 |
|---|---|
Molecular Weight |
284.27 g/mol |
IUPAC Name |
2-[(6-amino-2-morpholin-4-yl-5-nitropyrimidin-4-yl)amino]ethanol |
InChI |
InChI=1S/C10H16N6O4/c11-8-7(16(18)19)9(12-1-4-17)14-10(13-8)15-2-5-20-6-3-15/h17H,1-6H2,(H3,11,12,13,14) |
InChI Key |
RMDPIONFURESRY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=C(C(=N2)NCCO)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-[2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetyl]piperazine-1-carboxylate](/img/structure/B11259571.png)
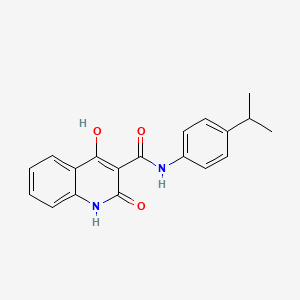
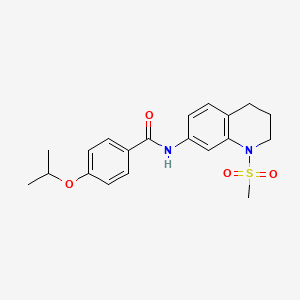
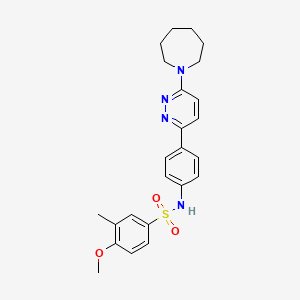

![8-[4-(Furan-2-carbonyl)piperazin-1-yl]-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B11259590.png)
![7-[4-(diethylamino)phenyl]-N-(2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11259594.png)
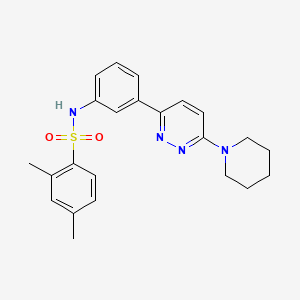
![N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-3,4-difluorobenzamide](/img/structure/B11259615.png)

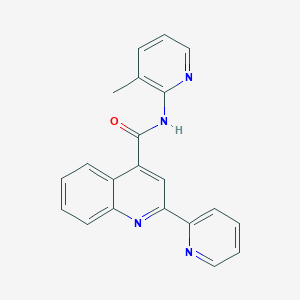
![7-(3-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11259636.png)
![2-[(6-benzyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B11259640.png)
